molecular formula C13H9Cl2NO B1452985 3-(3,5-Dichlorobenzoyl)-4-methylpyridine CAS No. 1187170-97-3

3-(3,5-Dichlorobenzoyl)-4-methylpyridine

Cat. No.: B1452985
CAS No.: 1187170-97-3
M. Wt: 266.12 g/mol
InChI Key: HPLNKRKDDHUAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dichlorobenzoyl chloride” is an important substrate in the syntheses of various benzamide derivatives . It’s used in the preparation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a herbicide, and (3,5-dichlorophenyl)(2-(4-methoxyphenyl)-5-methylbenzofuran-3-yl)methanone .


Synthesis Analysis

The synthesis of “3,5-Dichlorobenzoyl chloride” involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which is prepared from 3,5-dichlorobenzonitrile .


Molecular Structure Analysis

The molecular formula of “3,5-Dichlorobenzoyl chloride” is Cl2C6H3COCl . The exact mass is 207.924948 g/mol .


Chemical Reactions Analysis

The reaction of “3,5-Dichlorobenzoyl chloride” with arylamine compounds in N,N’-dimethylformamide solution at 60 °C affords a series of dichlorobenzamide derivatives .


Physical and Chemical Properties Analysis

“3,5-Dichlorobenzoyl chloride” has a molecular weight of 209.5 g/mol . It’s a solid with a refractive index of n20/D 1.582 (lit.) and a boiling point of 135-137 °C/25 mmHg (lit.) .

Scientific Research Applications

1. Molecular Structure and Chemical Properties

The study of molecular structures and chemical properties of compounds related to 3-(3,5-Dichlorobenzoyl)-4-methylpyridine has been a subject of interest. For instance, the preparation and characterization of nonclassical tetraazaporphyrins, involving 4-methylpyridine, have shown unusual bonding systems and molecular structures (Kimura et al., 2011). Similarly, the study of hydrogen-bonded supramolecular associations in organic acid-base salts assembled from 2-amino-4-methylpyridine with various benzoic acids reveals intricate molecular structures and interactions (Khalib et al., 2014).

2. Synthesis and Applications in Chemistry

The synthesis of various compounds, including those related to this compound, has been extensively studied. For example, the synthesis and structural characterization of a novel 3-D complex [Co(Mepydc)(H2O)4]n·2.5nH2O, where Mepydc is 3-methylpyridine-2,5-dicarboxylic acid, demonstrates the complexity and potential applications of such compounds in materials science (Wang Ya-zhen, 2007).

3. Electrophoretic Separation and Analytical Chemistry

The optimization of pH in the electrophoretic separation of methylpyridines, including 4-methylpyridines, highlights the importance of these compounds in analytical chemistry, particularly in separation techniques (Wren, 1991).

4. Photochemical Reactions

Studies on the photochemical dimerization of aminopyridines and pyridones, which include methylpyridines, have revealed significant insights into the chemical behavior of these compounds under ultraviolet irradiation, contributing to the understanding of photochemical reactions in organic chemistry (Taylor & Kan, 1963).

Safety and Hazards

“3,5-Dichlorobenzoyl chloride” is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing skin thoroughly after handling .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-2-3-16-7-12(8)13(17)9-4-10(14)6-11(15)5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNKRKDDHUAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-(3,5-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dichlorobenzoyl)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-(3,5-Dichlorobenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.